3-(1H-indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one
Description
3-(1H-Indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one is a synthetic compound featuring a propan-1-one core linked to a piperazine ring substituted with a thiophene-2-carbonyl group and an indol-3-yl moiety.
Properties
IUPAC Name |
3-(1H-indol-3-yl)-1-[4-(thiophene-2-carbonyl)piperazin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c24-19(8-7-15-14-21-17-5-2-1-4-16(15)17)22-9-11-23(12-10-22)20(25)18-6-3-13-26-18/h1-6,13-14,21H,7-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WADJEVJRRDYGGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from an appropriate precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Incorporation of the Thiophene Ring: The thiophene ring can be attached through acylation reactions, often using thiophene-2-carbonyl chloride.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole or thiophene rings.
Reduction: Reduction reactions could target the carbonyl group or other reducible sites.
Substitution: Various substitution reactions can occur, especially on the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.
Substitution: Nucleophiles such as amines or thiols can be employed for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific proteins or enzymes.
Medicine
Medicinally, compounds with similar structures are often explored for their potential therapeutic effects, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
In industry, it could be used in the development of new materials or as a precursor for other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, such compounds might interact with receptors, enzymes, or other proteins, modulating their activity. The indole moiety is known for its ability to interact with various biological targets, while the piperazine ring can enhance binding affinity and selectivity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Variations in Piperazine Substituents
The piperazine ring is a common scaffold in neuroactive and antimicrobial agents. Substitutions at this position significantly influence target affinity and selectivity:
Indole Position and Functionalization
The indole moiety’s position and substitution modulate receptor binding:
Key Insight: Indol-3-yl derivatives (e.g., compound 98) exhibit pronounced antimycobacterial activity, suggesting the target compound may share similar efficacy .
Propan-1-one Core Modifications
The propan-1-one linker’s length and functionalization affect pharmacokinetics:
Key Insight : Ketone-containing analogs (e.g., target compound) generally exhibit higher receptor affinity than alcohol derivatives, as seen in 8c’s reduced potency .
Research Findings and Implications
- Antimycobacterial Potential: Compound 98 (indol-3-yl, benzoisoxazole-piperazine) demonstrated MIC = 1.56 μg/mL against Mycobacterium tuberculosis, suggesting the target compound’s thiophene substituent could enhance or alter this activity .
- Neurological Targets : Pyridyl and benzothiophene substituents (e.g., 7e) achieved sub-micromolar IC50 values at 5-HT1A receptors, while chlorophenyl derivatives (e.g., ) are common in dopaminergic ligands. The target compound’s thiophene group may offer unique selectivity profiles.
- Enzyme Inhibition : BIA’s trifluoromethylphenyl group conferred COMT/MAO-B inhibitory properties, indicating that electron-deficient aryl groups on piperazine enhance enzyme interactions .
Biological Activity
3-(1H-indol-3-yl)-1-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]propan-1-one is a compound of significant interest due to its potential biological activities, particularly in the context of neurological and inflammatory disorders. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H23N3O2S |
| Molecular Weight | 381.5 g/mol |
| CAS Number | 1282134-07-9 |
This compound features an indole moiety linked to a thiophene-containing piperazine, which is thought to contribute to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with the endocannabinoid system, particularly through the inhibition of monoacylglycerol lipase (MAGL). MAGL is responsible for the degradation of 2-arachidonoylglycerol (2-AG), an endocannabinoid that modulates various physiological processes including pain and inflammation. By inhibiting MAGL, this compound enhances the levels of 2-AG, thereby potentiating cannabinoid receptor signaling.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects:
- Anti-inflammatory Activity : Inhibition of MAGL leads to reduced inflammation in models of acute and chronic pain. For instance, studies have demonstrated that MAGL inhibitors can significantly alleviate symptoms in models of neuropathic pain by enhancing endocannabinoid signaling .
- Neurological Effects : The modulation of endocannabinoid levels has been linked to improvements in mood and cognitive function. Compounds that inhibit MAGL have shown promise in treating anxiety and depression by enhancing the availability of endocannabinoids .
- Antinociceptive Properties : In preclinical studies, this compound has demonstrated antinociceptive effects in various pain models, suggesting its potential as a therapeutic agent for pain management .
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to or derived from this compound:
Study 1: Antinociceptive Efficacy
A study assessed the antinociceptive efficacy of a MAGL inhibitor similar to the compound . The results indicated significant pain relief in animal models, with a notable increase in 2-AG levels correlating with reduced pain sensitivity .
Study 2: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this class of compounds. The findings revealed that treatment with MAGL inhibitors resulted in decreased cytokine production and lower inflammatory markers in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
